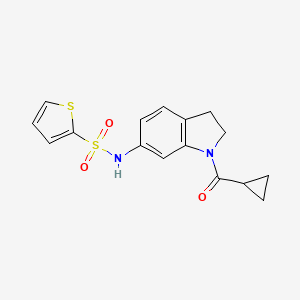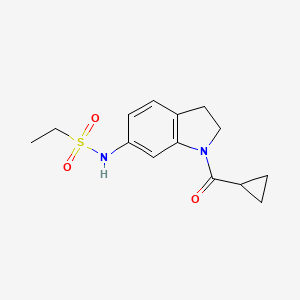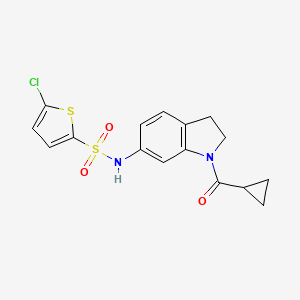
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide” is a complex organic compound. It contains an indole ring, which is a common structure in many biologically active compounds . The compound also includes a cyclopropane ring and a sulfonamide group, which are often seen in various pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, a cyclopropane ring, and a sulfonamide group. The indole ring is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, a related compound, has a molecular weight of 202.26 .作用機序
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamidel-2,3-dihydro-1H-indol-6-ylpropane-1-sulfonamide is believed to act on various cellular processes by binding to specific receptors on the cell surface. The binding of the compound to these receptors triggers a cascade of events that leads to the activation of various cellular processes. It has been found to bind to various receptors such as G-protein coupled receptors, tyrosine kinase receptors, and adenosine receptors.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamidel-2,3-dihydro-1H-indol-6-ylpropane-1-sulfonamide has been found to possess a wide range of physiological and biochemical effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to possess anti-cancer effects by inhibiting the growth of cancer cells. Furthermore, it has been found to possess anti-oxidant properties by scavenging free radicals and preventing oxidative stress.
実験室実験の利点と制限
The use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamidel-2,3-dihydro-1H-indol-6-ylpropane-1-sulfonamide in laboratory experiments has several advantages and limitations. One of the major advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is available commercially. Furthermore, the compound has a wide range of applications in the field of scientific research and can be used to study various physiological and biochemical processes. However, one of the major limitations of this compound is that it is not very stable and can easily decompose upon exposure to light and heat.
将来の方向性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamidel-2,3-dihydro-1H-indol-6-ylpropane-1-sulfonamide has a wide range of potential applications in the field of scientific research. Some of the potential future directions for this compound include:
1. Further studies to elucidate the mechanism of action of the compound and its effects on various cellular processes.
2. Studies to explore the potential therapeutic applications of the compound in the treatment of various diseases.
3. Studies to explore the potential use of the compound in drug delivery systems.
4. Studies to explore the potential use of the compound in the development of novel diagnostic tools.
5. Studies to explore the potential use of the compound in the development of novel materials.
6. Studies to explore the potential use of the compound in the development of novel nanomaterials.
7. Studies to explore the potential use of the compound in the development of novel biocatalysts.
8. Studies to explore the potential use of the compound in the development of novel biosensors.
9. Studies to explore the potential use of the compound in the development of novel bioprocesses.
10. Studies to explore the potential use of the compound in the development of novel bioreactors.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamidel-2,3-dihydro-1H-indol-6-ylpropane-1-sulfonamide can be synthesized from commercially available starting materials. The synthesis involves the reaction of 1-cyclopropyl-2,3-dihydro-1H-indole with sulfonamide in aqueous media. The reaction is carried out in the presence of a base such as potassium hydroxide and a catalyst such as sodium hydroxide. The reaction is completed within a few hours and yields the desired product in good yield.
科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamidel-2,3-dihydro-1H-indol-6-ylpropane-1-sulfonamide has been used in various studies to study its effects on various biological systems. It has been found to possess a unique combination of properties that make it an attractive compound for use in research. It has been used in studies to study the effects of its properties on various cellular processes such as cell division, DNA replication, gene expression, and protein synthesis. It has also been used in studies to study its effects on various physiological processes such as inflammation, immune response, and wound healing. Furthermore, it has been used in studies to study its effects on various metabolic processes such as glucose metabolism, lipid metabolism, and fatty acid metabolism.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-9-21(19,20)16-13-6-5-11-7-8-17(14(11)10-13)15(18)12-3-4-12/h5-6,10,12,16H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJEDMTJPONIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6536509.png)
![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536534.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6536541.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide](/img/structure/B6536548.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)






